molecular formula C12H16N4O B2966596 (Z)-N-Butyl-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide CAS No. 1287223-84-0

(Z)-N-Butyl-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide

Cat. No.: B2966596
CAS No.: 1287223-84-0
M. Wt: 232.287
InChI Key: NODDAEJIAHZYLB-UHFFFAOYSA-N
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Description

(Z)-N-Butyl-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide: is an organic compound that belongs to the class of cyanoenamides. This compound is characterized by the presence of a cyano group (–CN) and an enamide group (–C=C–CONH–) in its structure. The (Z)-configuration indicates the specific geometric isomerism around the double bond, where the substituents are on the same side.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development.

    Biochemical Research: It can be used as a probe to study enzyme mechanisms and interactions.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may serve as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their structure and the target they interact with. Some pyrazole derivatives have been found to inhibit enzymes such as histone deacetylases (HDACs), which are involved in the regulation of gene expression .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed when working with chemical compounds .

Future Directions

Research into pyrazole derivatives is ongoing due to their diverse biological activities. Future directions could include the synthesis of new derivatives, investigation of their biological activities, and development of drugs based on these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-Butyl-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone to form 1-methylpyrazole.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Formation of the enamide: The final step involves the condensation of the cyano-substituted pyrazole with butylamine and an appropriate aldehyde or ketone under basic conditions to form the (Z)-enamide.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group or the pyrazole ring.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the butyl group or pyrazole ring.

    Reduction: Amino derivatives resulting from the reduction of the cyano group.

    Substitution: Substituted derivatives where the cyano group is replaced by other functional groups.

Comparison with Similar Compounds

    (E)-N-Butyl-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide: The (E)-isomer differs in the geometric configuration around the double bond.

    N-Butyl-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide: Lacks the (Z)- or (E)-designation, indicating a mixture of isomers.

    N-Butyl-2-cyano-3-(1-phenylpyrazol-4-yl)prop-2-enamide: Substitutes the methyl group with a phenyl group on the pyrazole ring.

Uniqueness: The (Z)-configuration of (Z)-N-Butyl-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide may confer unique properties in terms of reactivity, binding affinity, and biological activity compared to its (E)-isomer and other similar compounds.

Properties

IUPAC Name

(Z)-N-butyl-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-3-4-5-14-12(17)11(7-13)6-10-8-15-16(2)9-10/h6,8-9H,3-5H2,1-2H3,(H,14,17)/b11-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODDAEJIAHZYLB-WDZFZDKYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CN(N=C1)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C\C1=CN(N=C1)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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